molecular formula C9H17F3N2 B6599778 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine CAS No. 1890539-80-6

1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine

Cat. No. B6599778
CAS RN: 1890539-80-6
M. Wt: 210.24 g/mol
InChI Key: BCZMNPSBCGJARB-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine, also known as 1-Fluoro-2,2-dimethylpropylpiperazine (1-FDPP), is an organic compound that is widely used in scientific research as a reagent and catalyst in synthetic organic chemistry. 1-FDPP is a white crystalline solid that is soluble in water and other organic solvents, and has a low toxicity profile. It is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and drug discovery.

Mechanism of Action

The mechanism of action of 1-FDPP is not fully understood. However, it is believed that 1-FDPP acts as a nucleophile, reacting with electrophilic molecules such as aryl halides. The reaction between 1-FDPP and an aryl halide is believed to proceed through a nucleophilic substitution mechanism, in which the 1-FDPP acts as a Lewis base and the aryl halide acts as a Lewis acid. The reaction is believed to proceed through a series of intermediate steps, culminating in the formation of a new covalent bond between the 1-FDPP and the aryl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-FDPP are not well understood. While 1-FDPP has been shown to be non-toxic in animal studies, it is not clear whether it has any other biochemical or physiological effects. It is also not known whether 1-FDPP has any effects on the human body, as it has not been extensively studied in humans.

Advantages and Limitations for Lab Experiments

1-FDPP has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively non-toxic. Additionally, 1-FDPP is soluble in a variety of organic solvents and has a low melting point, making it easy to handle and use in laboratory experiments.
However, 1-FDPP also has several limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not always readily available. Additionally, some reactions using 1-FDPP may require the use of an inert atmosphere, such as nitrogen or argon, which can be difficult to maintain in some laboratory settings.

Future Directions

There are several potential future directions for the use of 1-FDPP in scientific research. First, further research could be done to better understand the biochemical and physiological effects of 1-FDPP, as well as its potential uses in drug discovery. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing 1-FDPP. Finally, further research could be done to identify new applications for 1-FDPP, such as its use in the synthesis of peptides, proteins, and other biomolecules.

Synthesis Methods

1-FDPP can be synthesized through a reaction between 1-bromo-2,2-dimethylpropylpiperazine (1-BrDPP) and trifluoroacetic acid (TFA). In this reaction, the 1-BrDPP is converted to 1-FDPP by the addition of TFA. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically carried out in aqueous solution, although it can also be done in organic solvents. The reaction is typically complete within 1-2 hours, and yields a product of >99% purity.

Scientific Research Applications

1-FDPP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. In organic synthesis, 1-FDPP is used as a reagent and catalyst in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Friedel-Crafts alkylations, and aryl halide reductions. In biochemistry, 1-FDPP is used as a catalyst in the synthesis of peptides, proteins, and other biomolecules. In drug discovery, 1-FDPP is used as a catalyst in the synthesis of small molecules and as a reagent in the synthesis of drug-like compounds.

properties

IUPAC Name

1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2/c1-8(2,9(10,11)12)7-14-5-3-13-4-6-14/h13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZMNPSBCGJARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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